The synthesis of (2-fluoro-4-nitrophenyl)hydrazine typically involves several key steps:
The molecular structure of (2-fluoro-4-nitrophenyl)hydrazine can be represented by its InChI code: InChI=1S/C6H6FN3O2/c7-5-3-4(10(11)12)1-2-6(5)9-8/h1-3,9H,8H2
and its SMILES notation: C1=CC(=C(C=C1[N+](=O)[O-])F)NN
.
The combination of these groups contributes to unique electronic properties, influencing both its chemical reactivity and potential biological activity .
(2-Fluoro-4-nitrophenyl)hydrazine participates in several notable chemical reactions:
The reactions yield various products depending on the conditions and reagents used:
The mechanism of action for (2-fluoro-4-nitrophenyl)hydrazine primarily revolves around its ability to participate in nucleophilic reactions due to the presence of both electron-withdrawing (nitro) and electron-donating (hydrazine) groups.
This dual reactivity allows for versatile applications in organic synthesis and medicinal chemistry .
(2-Fluoro-4-nitrophenyl)hydrazine has several significant applications across various scientific fields:
CAS No.: 6581-06-2
CAS No.: 1902954-60-2
CAS No.: 13767-16-3
CAS No.: 50815-87-7
CAS No.: 85252-29-5